molecular formula C15H19Cl3N2O2 B11984049 2-phenyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}acetamide

2-phenyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}acetamide

Cat. No.: B11984049
M. Wt: 365.7 g/mol
InChI Key: IOXWBMLEUDAWKM-UHFFFAOYSA-N
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Description

2-PH-N-(2,2,2-TRICHLORO-1-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINO)-ETHYL)-ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PH-N-(2,2,2-TRICHLORO-1-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINO)-ETHYL)-ACETAMIDE typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the trichloroethyl group, and the final acetamide formation. Each step requires specific reagents and conditions, such as:

    Formation of Tetrahydrofuran Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Trichloroethyl Group: This step could involve the use of trichloroacetyl chloride in the presence of a base to form the trichloroethyl intermediate.

    Acetamide Formation: The final step may involve the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-PH-N-(2,2,2-TRICHLORO-1-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINO)-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies or as a probe for studying biological pathways.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-PH-N-(2,2,2-TRICHLORO-1-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINO)-ETHYL)-ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-PH-N-(2,2,2-TRICHLORO-1-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINO)-ETHYL)-ACETAMIDE: Unique due to its specific structure and functional groups.

    Other Trichloroethyl Compounds: Similar in having the trichloroethyl group but may differ in other functional groups.

    Other Tetrahydrofuran Derivatives: Similar in having the tetrahydrofuran ring but may differ in other substituents.

Uniqueness

The uniqueness of 2-PH-N-(2,2,2-TRICHLORO-1-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINO)-ETHYL)-ACETAMIDE lies in its combination of functional groups, which may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C15H19Cl3N2O2

Molecular Weight

365.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]acetamide

InChI

InChI=1S/C15H19Cl3N2O2/c16-15(17,18)14(19-10-12-7-4-8-22-12)20-13(21)9-11-5-2-1-3-6-11/h1-3,5-6,12,14,19H,4,7-10H2,(H,20,21)

InChI Key

IOXWBMLEUDAWKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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